molecular formula C8H6BrN3O2 B13685656 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B13685656
M. Wt: 256.06 g/mol
InChI Key: MHFPJOABEQTMMX-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 7th position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the desired triazolopyridine compound with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its eco-friendly nature and high yield. Additionally, the reaction conditions can be optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Condensation: Reagents such as alcohols or amines in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide) are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted triazolopyridine derivatives can be formed.

    Condensation Products: Esters or amides of the triazolopyridine compound.

    Oxidation and Reduction Products: Oxidized or reduced forms of the triazolopyridine compound.

Scientific Research Applications

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
  • 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole

Uniqueness

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to the presence of the carboxylic acid group at the 7th position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-11-7-2-5(8(13)14)6(9)3-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

MHFPJOABEQTMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)O)Br

Origin of Product

United States

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